1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Historical Development of Pyrazolo[3,4-d]pyrimidine Research
The exploration of pyrazolo[3,4-d]pyrimidines began in the mid-20th century, with early synthetic efforts focused on purine analog development. Initial pharmacological interest arose in the 1990s when these compounds demonstrated adenosine receptor antagonism, paving the way for central nervous system applications. The 2000s marked a turning point with the discovery of their kinase inhibitory properties, particularly against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By 2010, pyrazolo[3,4-d]pyrimidines were recognized as dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, expanding their therapeutic potential in oncology. Recent advancements (2015–present) have focused on structural optimization to address drug resistance, exemplified by derivatives targeting mutant EGFR isoforms.
Structural Relationship to Purine Nucleosides
The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for the adenine moiety of adenosine triphosphate (ATP), enabling competitive binding at kinase active sites. Key structural features include:
- Aromatic Core : The planar pyrazolo[3,4-d]pyrimidine system mimics the purine ring, facilitating π-π stacking interactions with tyrosine residues in kinase hinge regions.
- Substituent Positioning :
Table 1: Structural Comparison Between Purine and Pyrazolo[3,4-d]pyrimidine
| Feature | Purine (Adenine) | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Ring System | Fused 5/6-membered | Fused 5/6-membered |
| Nitrogen Atoms | 5 | 5 |
| Hydrogen Bond Capacity | 2 donors, 1 acceptor | 2 donors, 1 acceptor |
| Common Substitutions | 6-Amino, 2-fluoro | N1-aryl, C4-morpholine |
This structural analogy enables pyrazolo[3,4-d]pyrimidines to compete with ATP while offering improved metabolic stability compared to purine-based drugs.
Pharmacological Significance of the Pyrazolo[3,4-d]pyrimidine Core
Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities mediated through multiple mechanisms:
Kinase Inhibition
- EGFR Targeting : Derivatives such as compound 12b (IC₅₀ = 0.016 µM against wild-type EGFR) demonstrate potent inhibition by occupying the hydrophobic regions I/II of the ATP-binding site.
- Dual PI3K/mTOR Activity : Pyrazolo[3,4-d]pyrimidines with morpholine substitutions show nanomolar inhibition of PI3K-alpha (IC₅₀ = 15–50 nM) and mTOR (IC₅₀ = 20–80 nM).
Apoptosis Induction
- BAX/Bcl-2 Modulation : Compound 12b increases the BAX/Bcl-2 ratio by 8.8-fold, promoting mitochondrial apoptosis in A549 lung cancer cells.
- Cell Cycle Arrest : S and G2/M phase arrest has been observed at concentrations ≥10 µM, correlating with cyclin-dependent kinase inhibition.
Table 2: Pharmacological Activities of Representative Pyrazolo[3,4-d]pyrimidines
| Compound | Target (IC₅₀) | Cell Line Activity (IC₅₀) | Key Mechanism |
|---|---|---|---|
| Erlotinib | EGFR^WT^ (0.006 µM) | A549: 12.3 µM | Competitive ATP inhibition |
| Compound 12b | EGFR^WT^ (0.016 µM) | A549: 8.21 µM | BAX/Bcl-2 modulation |
| PI3K Inhibitor | PI3K-alpha (15 nM) | PC3MM2: 1.2 µM | AKT phosphorylation blockade |
Current Research Landscape for Dimethylphenyl-Substituted Pyrazolo[3,4-d]pyrimidines
Recent studies have focused on optimizing aryl substitutions at the N1 position to improve target selectivity and pharmacokinetics:
Structural Innovations
- 2,5-Dimethylphenyl Group : Introduced to enhance hydrophobic interactions in kinase pockets while reducing off-target effects. The methyl groups improve metabolic stability by blocking cytochrome P450 oxidation.
- Morpholine at C4 : Serves as a hydrogen-bond acceptor, improving solubility and mimicking ATP’s ribose interactions.
Table 3: Impact of N1 Substitutions on Biological Activity
| N1 Substituent | EGFR^WT^ IC₅₀ (µM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Phenyl | 0.45 | 0.8 | 12 min |
| 2,4-Dimethylphenyl | 0.22 | 1.2 | 28 min |
| 2,5-Dimethylphenyl | 0.18* | 1.5* | 35 min* |
Emerging Applications
- Mutant EGFR Inhibition : Derivatives with dimethylphenyl groups show retained activity against EGFR^T790M^ (IC₅₀ = 0.24–0.56 µM), overcoming resistance to first-generation inhibitors.
- Dual-Targeting Agents : Hybrid structures combining pyrazolo[3,4-d]pyrimidine cores with other pharmacophores (e.g., hydrazones) demonstrate synergistic effects in PI3K/VEGFR inhibition.
Properties
IUPAC Name |
4-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-3-4-13(2)15(9-12)22-17-14(10-20-22)16(18-11-19-17)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWXUSJLYZYYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,5-dimethylphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine core with a 2,5-dimethylphenyl group.
Attachment of the morpholin-4-yl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and others.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and others can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines.
- In Vitro Studies :
- One study reported that a related compound demonstrated broad-spectrum anticancer activity with an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) .
- Another derivative showed high anti-proliferative activity against human hepatoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1a | A549 | 2.24 | |
| Compound 1d | MCF-7 | 1.74 | |
| Compound VI | EGFR+ | Nanomolar |
Table 2: Synthesis Pathways for Pyrazolo[3,4-d]pyrimidine Derivatives
| Step | Methodology |
|---|---|
| Core Formation | Cyclization reactions with hydrazines |
| Substituent Addition | Nucleophilic substitution with morpholine |
Structure-Activity Relationships
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency: Morpholine-substituted derivatives (e.g., Intermediate 102) exhibit high yields (90%), suggesting that the morpholine group at position 4 is synthetically favorable . In contrast, compounds with bulkier substituents (e.g., thienopyrimidine in ) or complex linkages (e.g., triazolylmethoxy in ) show reduced yields (68–82%) .
- Substituent Effects: The target’s 2,5-dimethylphenyl group differs from the 3,5-dimethylphenyl analog in , which may influence steric hindrance or receptor binding.
Pharmacological and Functional Comparisons
Kinase Inhibition and Antitumor Activity
- Morpholine Derivatives : Intermediate 102 (4-morpholinyl-substituted pyrazolopyrimidine) is a kinase inhibitor intermediate, highlighting the role of morpholine in targeting ATP-binding pockets . The target compound’s morpholine group may share this mechanism.
Receptor Antagonism
- Compound 4h () targets insulin-like growth factor receptors (IGF-1R), with its trifluoromethylphenyl group enhancing binding affinity. The target’s dimethylphenyl group may offer similar hydrophobic interactions but with distinct selectivity .
Physicochemical Properties
- Morpholine vs. Piperidine : The target’s morpholine group (polar, oxygen-containing) contrasts with the 3-methylpiperidin-1-yl group in , which is less polar. This difference may affect solubility and blood-brain barrier penetration .
- Aryl Group Effects : The 2,5-dimethylphenyl substituent may confer better metabolic stability compared to 4-fluorophenyl derivatives (), which are prone to oxidative metabolism .
Biological Activity
1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, emphasizing its anticancer properties and potential therapeutic applications.
- Molecular Formula : C17H19N5O
- Molecular Weight : 309.4 g/mol
- CAS Number : 946304-24-1
Anticancer Activity
Research has shown that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, a study found that a derivative of this compound (referred to as 1a) demonstrated high inhibitory activity against various tumor cell lines. The IC50 values for these compounds were notably low, indicating potent activity:
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | Not specified |
| HepG2 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
The flow cytometric analysis revealed that compound 1a could significantly induce apoptosis in A549 cells at low concentrations (2.0–4.0 µM), with a notable increase in the sub-G1 population of apoptotic cells compared to control groups .
The mechanism by which this compound exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Substituting different groups on the phenyl ring or altering the morpholine structure can enhance or diminish anticancer potency.
- The presence of specific functional groups has been correlated with increased activity against various cancer cell lines.
Case Studies
A case study involving the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as anticancer agents. The study synthesized multiple analogs and tested their efficacy against human cancer cell lines including MCF-7 and A549. The results indicated that structural modifications led to varying degrees of cytotoxicity and apoptosis induction.
Q & A
Q. What are the established synthetic routes for 1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:
- Core formation: Cyclocondensation of 5-aminopyrazole-4-carboxylate derivatives with formamide or urea under reflux to form the pyrazolo[3,4-d]pyrimidine core .
- Substituent introduction: Nucleophilic substitution or coupling reactions to attach the 2,5-dimethylphenyl and morpholin-4-yl groups. For example, alkylation or Buchwald-Hartwig amination under Pd catalysis .
- Critical parameters:
- Solvent choice (e.g., dry acetonitrile or DMF for moisture-sensitive steps) .
- Temperature control (reflux conditions for cyclization vs. room temperature for coupling) .
- Purification via recrystallization (e.g., using acetonitrile) or column chromatography to isolate high-purity product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic analysis:
- ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., methyl groups on phenyl at δ 2.3–2.5 ppm; morpholine protons at δ 3.6–3.8 ppm) .
- IR spectroscopy: Confirm functional groups (e.g., C-N stretching in morpholine at ~1,100 cm⁻¹) .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- X-ray crystallography (if applicable): Resolve ambiguous stereochemistry or regioselectivity .
Q. What initial biological screening approaches are recommended for assessing bioactivity?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., EGFR, BRAF) using fluorescence-based or radiometric assays. IC₅₀ values provide potency metrics .
- Cellular assays: Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves .
- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (Kd) .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yield or impurity issues?
Methodological Answer:
- Reaction optimization:
- Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency) .
- Adjust stoichiometry (e.g., excess morpholine to drive substitution completeness) .
- Impurity profiling:
- Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates or dimerization side products) .
- Optimize solvent polarity to suppress undesired pathways (e.g., switch from DMF to THF for steric control) .
- Scale-up considerations: Replace batch reactions with flow chemistry for improved heat/mass transfer .
Q. What strategies elucidate the structure-activity relationship (SAR) of morpholin-4-yl-substituted pyrazolo[3,4-d]pyrimidines?
Methodological Answer:
Q. Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent at Position 4 | IC₅₀ (EGFR kinase, nM) | Solubility (µg/mL) |
|---|---|---|
| Morpholin-4-yl (Target Compound) | 12.3 ± 1.5 | 8.2 |
| Piperazin-1-yl | 25.7 ± 2.1 | 15.4 |
| Thiomorpholin-4-yl | 18.9 ± 1.8 | 6.7 |
| Data derived from analogs in . |
Q. How should contradictory data regarding kinase inhibitory activity be reconciled?
Methodological Answer:
- Assay validation:
- Kinase isoform specificity: Test against multiple isoforms (e.g., EGFR WT vs. T790M mutant) to identify selectivity drivers .
- Data normalization: Control for batch-to-batch variability in enzyme activity and compound purity (>95% by HPLC) .
Key Considerations for Experimental Design
- Purity standards: Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) for reproducibility .
- Negative controls: Include structurally related but inactive analogs (e.g., morpholin-4-yl replaced with methyl group) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
